![molecular formula C24H23NO6 B2901310 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid CAS No. 2490401-41-5](/img/structure/B2901310.png)
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
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Overview
Description
The compound is an organic molecule with several functional groups. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The spiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane] structure is a type of spirocyclic compound, which are often found in natural products and drugs. The carboxylic acid group is a common functional group that can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic and spirocyclic systems. These ring systems can significantly influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The Fmoc group can be removed under mildly basic conditions, which is useful in peptide synthesis. The carboxylic acid group can undergo typical acid-base reactions, and can also form amides, esters, and anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carboxylic acid could allow for hydrogen bonding, influencing its solubility and melting point .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDZDRLLBRAUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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